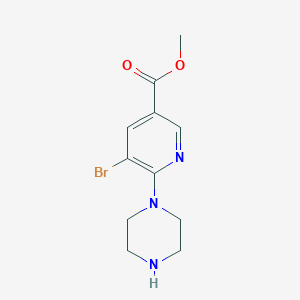
Methyl5-bromo-6-(piperazin-1-yl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl5-bromo-6-(piperazin-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a bromine atom at the 5th position and a piperazine ring at the 6th position of the nicotinate structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-bromo-6-(piperazin-1-yl)nicotinate typically involves the bromination of a nicotinate precursor followed by the introduction of the piperazine moiety. One common method includes the following steps:
Bromination: The starting material, methyl nicotinate, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Piperazine Introduction: The brominated intermediate is then reacted with piperazine under basic conditions, often using a base like potassium carbonate in a suitable solvent such as acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
Methyl5-bromo-6-(piperazin-1-yl)nicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or other functional groups.
Cyclization Reactions: The piperazine ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation might produce a brominated nicotinic acid derivative.
科学的研究の応用
Methyl5-bromo-6-(piperazin-1-yl)nicotinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of nicotinate derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of Methyl5-bromo-6-(piperazin-1-yl)nicotinate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Methyl5-bromo-6-(3-hydroxypyrrolidin-1-yl)nicotinate: Similar structure but with a hydroxypyrrolidine ring instead of piperazine.
Methyl5-bromo-6-(4-arylpiperazin-1-yl)nicotinate: Contains an aryl group attached to the piperazine ring.
Uniqueness
Methyl5-bromo-6-(piperazin-1-yl)nicotinate is unique due to the specific positioning of the bromine and piperazine moieties, which can influence its chemical reactivity and biological activity. The presence of the piperazine ring can enhance its interaction with biological targets, making it a valuable compound for medicinal chemistry research.
特性
分子式 |
C11H14BrN3O2 |
|---|---|
分子量 |
300.15 g/mol |
IUPAC名 |
methyl 5-bromo-6-piperazin-1-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H14BrN3O2/c1-17-11(16)8-6-9(12)10(14-7-8)15-4-2-13-3-5-15/h6-7,13H,2-5H2,1H3 |
InChIキー |
DCCFFPDDBBJJGB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(N=C1)N2CCNCC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B13117229.png)

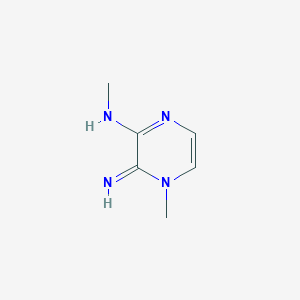


![2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B13117258.png)
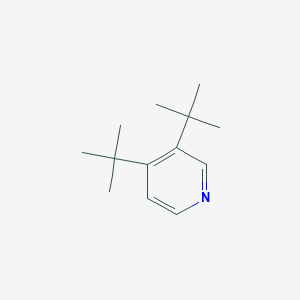
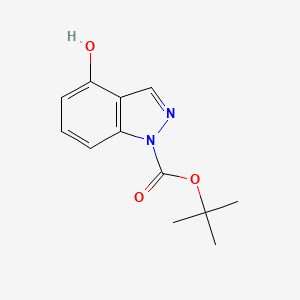
![propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate](/img/structure/B13117289.png)
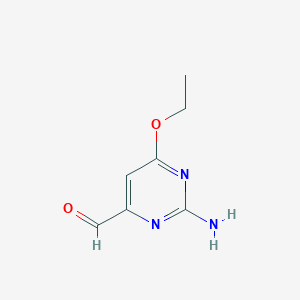
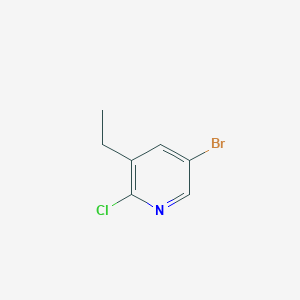
![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
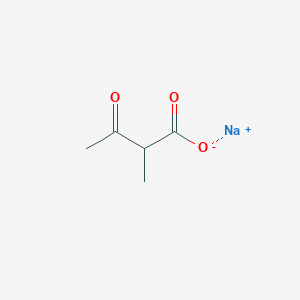
![2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)
